molecular formula C11H10N2O4 B2829400 (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid CAS No. 869947-94-4

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Cat. No.: B2829400
CAS No.: 869947-94-4
M. Wt: 234.211
InChI Key: CUELILSJQNHUOS-UHFFFAOYSA-N
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Description

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a quinazoline-2,4-dione derivative utilized as a key synthetic intermediate and scaffold in medicinal chemistry research. Compounds within this chemical class have demonstrated significant pharmacological potential, particularly as inhibitors of the Na+/H+ exchanger 1 (NHE-1), a validated drug target for treating cardiovascular and ophthalmic diseases due to its cytoprotective, anti-ischemic, and anti-inflammatory properties . Research into similar guanidine-containing quinazoline derivatives has shown that NHE-1 inhibition can be effectively combined with other desirable activities, including antiplatelet effects and the ability to lower intraocular pressure, suggesting promise for developing new treatments for conditions like glaucoma . Furthermore, the quinazolin-2,4-dione core is a privileged structure in drug discovery. It serves as a foundation for designing novel hybrid molecules targeting various diseases. Molecular hybridization techniques have been employed to fuse this core with other nitrogen-containing heterocycles (e.g., azetidinone, pyrrole, oxazole, thiazole) to create compounds investigated for their antimalarial activity through in silico molecular docking studies against targets like Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) . The acetic acid moiety at the N-1 position provides a versatile handle for further chemical functionalization, allowing researchers to create amide, ester, or hydrazide derivatives for constructing diverse compound libraries and exploring structure-activity relationships . This compound is intended for research applications in chemistry, biology, and drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-10(16)7-4-2-3-5-8(7)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUELILSJQNHUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-94-4
Record name 2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization. The reaction conditions often require a catalyst such as sulfuric acid or phosphoric acid to facilitate the cyclization process. The general steps are as follows:

    Condensation: Anthranilic acid reacts with acetic anhydride to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the quinazolinone core.

    Methylation: The final step involves the methylation of the quinazolinone core to introduce the 3-methyl group.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The acetic acid moiety allows for various substitution reactions, where the hydrogen atoms can be replaced with different functional groups using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Hydroxyquinazolinones.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Alkylated or arylated quinazolinones.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex quinazolinone derivatives, which are studied for their potential as catalysts and ligands in various chemical reactions.

Biology: In biological research, (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes involved in inflammation and cancer cell proliferation makes it a potential therapeutic agent.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of pro-inflammatory molecules or the proliferation of cancer cells. The pathways involved include the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways like the MAPK/ERK pathway.

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

Quinazoline-Based Analogs

Zenarestat

Zenarestat (3-(4-bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid) shares the quinazolinone core and acetic acid group but differs in substituents:

  • Substituents : 4-bromo-2-fluorobenzyl (position 3), 7-chloro (aromatic ring).
  • Activity : Potent ALR2 inhibitor used in diabetic neuropathy .
  • Key Difference : The halogenated benzyl group enhances enzyme binding affinity but may increase toxicity compared to the methyl group in the target compound .
2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic Acid (CAS 4802-88-4)
  • Substituents: No methyl group at position 3.

Pyrimidine-Based Analogs

JF0048

JF0048 (2-(3-(4-chloro-3-nitrobenzyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid):

  • Core Structure : Pyrimidine instead of quinazoline.
  • Substituents : 4-chloro-3-nitrobenzyl (position 3).
  • Activity : Selective inhibitor of AKR1B10 over ALR2, attributed to nitro group interactions .
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid
  • Substituents : 5-fluoro (position 5).
  • Activity : Antitumor agent via thymidylate synthase inhibition. Fluorine enhances metabolic stability compared to the methyl group in the target compound .

Comparative Data Table

Compound Name Core Substituents Molecular Weight Biological Activity Key Feature Reference
(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid Quinazoline 3-methyl, acetic acid 248.23 (calc) Enzyme inhibition (hypothesized) Enhanced lipophilicity from methyl
Zenarestat Quinazoline 4-bromo-2-fluorobenzyl, 7-chloro 487.64 ALR2 inhibition Halogenated for high affinity
JF0048 Pyrimidine 4-chloro-3-nitrobenzyl 371.77 AKR1B10 selectivity Nitro group for selectivity
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid Pyrimidine 5-fluoro 188.11 Antitumor Fluorine for metabolic stability

Key Findings and Implications

Structural Impact on Bioactivity :

  • The methyl group in the target compound may improve lipophilicity and membrane permeability compared to halogenated analogs like Zenarestat but could reduce binding specificity .
  • Acetic acid moiety is critical for hydrogen bonding in enzyme active sites, as seen in ALR2 and DPP-4 inhibitors .

Synthetic Considerations :

  • Carboxymethylation (e.g., 5-fluorouracil derivatives) and TEMPO-mediated oxidation are viable routes for analogs with acetic acid groups .

Biological Selectivity :

  • Pyrimidine-based JF0048 shows selectivity for AKR1B10, while quinazoline-based Zenarestat targets ALR2, highlighting the role of core structure in enzyme recognition .

Biological Activity

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a compound that belongs to the class of quinazoline derivatives. Quinazolines have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 869947-94-4
  • Molecular Formula : C₁₁H₁₁N₂O₃
  • Molecular Weight : 229.24 g/mol

Quinazoline derivatives, including this compound, have been studied for their ability to inhibit various kinases involved in cancer progression. Specifically, this compound has shown potential as a dual inhibitor of c-Met and VEGFR-2 tyrosine kinases.

Inhibition of Tyrosine Kinases

Research indicates that certain derivatives exhibit significant inhibitory activity against c-Met and VEGFR-2 with IC50 values ranging from 0.052 to 0.084 µM. For instance:

  • Compound 4b : Exhibited superior inhibition compared to cabozantinib in VEGFR-2 assays.
  • Compound 4e : Demonstrated notable c-Met inhibitory activity and induced apoptosis in HCT-116 colorectal cancer cell lines .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Activity Induces apoptosis and inhibits cell proliferation in cancer cell lines
Tyrosine Kinase Inhibition Inhibits c-Met and VEGFR-2 signaling pathways
Cytotoxicity Higher cytotoxicity against cancer cells compared to normal cells
Cell Cycle Arrest Causes cell cycle arrest in cancer cells

Case Studies

  • In vitro Studies on HCT-116 Cells
    • Compounds derived from quinazoline structures were tested against HCT-116 colorectal cancer cells. The results demonstrated that compounds like 4b and 4e not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways .
  • Pharmacokinetic Profiles
    • In silico studies predicted favorable pharmacokinetic profiles for these compounds, indicating high oral bioavailability and enhanced solubility compared to existing treatments like cabozantinib .

Q & A

Q. Table 1: Synthetic Optimization Parameters

MethodSolventTemp (°C)CatalystYield (%)Reference
Cyclization via refluxDMSO100–120None65
Oxidation with H₂O₂Acetic acid80H₂O₂70–75
Amide couplingDMFRTCDI/N-methylmorpholine85

Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and hydrogen bonding in the quinazolinone core. For example, carbonyl (C=O) signals appear at δ 165–175 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 221.18 for C₁₀H₈N₂O₄) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the acetic acid moiety and quinazolinone ring .

Q. Table 2: Key Spectral Data

TechniqueKey ObservationsReference
¹H NMRδ 2.4 (s, CH₃), δ 4.2 (s, CH₂COOH)
¹³C NMRδ 170.5 (C=O), δ 45.2 (CH₂COOH)
HRMSm/z 221.18 (calculated for C₁₀H₈N₂O₄)

How do reaction conditions influence the compound’s chemical reactivity?

Answer:

  • Solvent polarity : Polar aprotic solvents (DMSO, DMF) stabilize intermediates during cyclization, while protic solvents (acetic acid) favor proton transfer in oxidation steps .
  • Temperature : Higher temps (80–120°C) accelerate ring closure but may degrade heat-sensitive substituents .
  • Catalysts : N-methylmorpholine improves amide coupling efficiency by neutralizing HCl byproducts .

How can computational methods like DFT aid in predicting reactivity or binding affinity?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks. For example, the C-2 position in quinazolinone is electrophilic due to electron-withdrawing carbonyl groups .
  • Molecular docking : Simulates interactions with biological targets (e.g., antimicrobial enzymes). Adjustments to the acetic acid side chain improve binding to hydrophobic pockets .

What experimental strategies are recommended for evaluating biological activity?

Answer:

  • Standardized assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess antimicrobial potential .
  • Dose-response studies : Vary concentrations (1–100 µM) to establish IC₅₀ values in cytotoxicity assays .
  • Control experiments : Compare with structurally related derivatives (e.g., triazole or benzoxazine analogs) to identify pharmacophores .

How can researchers address contradictions in reported biological activity data?

Answer:

  • Purity validation : Ensure >95% purity via HPLC to rule out impurities skewing results .
  • Structural analogs : Synthesize derivatives (e.g., ester or amide variants) to isolate functional group contributions .
  • Orthogonal assays : Combine in vitro (enzyme inhibition) and in silico (docking) data to resolve discrepancies .

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